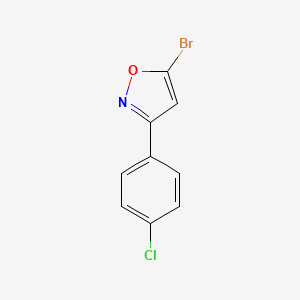

5-Bromo-3-(4-chlorophenyl)isoxazole

Description

Significance of the Isoxazole (B147169) Core in Heterocyclic Chemistry

The isoxazole ring is a cornerstone of heterocyclic chemistry, valued for its inherent chemical stability and versatile reactivity. wpmucdn.comsphinxsai.com This aromatic heterocycle serves as a key structural motif in numerous synthetic compounds and natural products. nih.govwikipedia.org Its unique electronic properties and the ability to participate in various chemical transformations make it an attractive scaffold for the construction of complex molecular architectures. wpmucdn.comnih.govnih.gov The isoxazole nucleus is a common feature in many compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.netnih.gov

Strategic Role of Halogen Substitution in Modulating Isoxazole Compound Properties

The introduction of halogen atoms into the structure of isoxazole compounds is a widely employed strategy to fine-tune their properties. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. For instance, the presence of electron-withdrawing groups like fluorine and chlorine on a phenyl ring attached to an isoxazole core has been shown to enhance certain biological activities. nih.govnih.gov

Specifically, the substitution of bromine and chlorine atoms can significantly impact the electronic distribution within the molecule, thereby affecting its reactivity and potential as a synthetic intermediate. researchgate.net This strategic halogenation is a key aspect of rational drug design and the development of novel functional materials.

Overview of Academic Research on Substituted Phenylisoxazoles

Substituted phenylisoxazoles, a class of compounds that includes 5-Bromo-3-(4-chlorophenyl)isoxazole, have been the subject of considerable academic research. Studies have explored their synthesis, chemical reactivity, and potential applications. For example, research has demonstrated the synthesis of various 3,5-diarylisoxazoles and their evaluation for a range of biological activities. chemicalbook.com

The development of efficient synthetic routes to these compounds, such as those involving chalcone (B49325) oximes, has been a focus of many research endeavors. chemicalbook.com Furthermore, the crystal structures of related compounds have been investigated to understand their three-dimensional conformations and intermolecular interactions. nih.gov The ongoing research in this area continues to uncover new facets of the chemistry and potential utility of substituted phenylisoxazoles.

Chemical Compound: this compound

The specific compound, this compound, is a halogenated derivative of phenylisoxazole. Its structure features a central isoxazole ring with a bromine atom at the 5-position and a 4-chlorophenyl group at the 3-position.

| Property | Value |

| IUPAC Name | 5-bromo-3-(4-chlorophenyl)-1,2-oxazole |

| CAS Number | 51725-92-9 |

| Molecular Formula | C₉H₅BrClNO |

| Molecular Weight | 258.50 g/mol |

Data sourced from multiple references. sigmaaldrich.comsinfoobiotech.combldpharm.comchemenu.com

The synthesis of related compounds, such as (4-bromo-3-(4-chlorophenyl)isoxazol-5-yl)methanol, has been reported, starting from 4-chlorobenzaldehyde. civilica.com This highlights the synthetic accessibility of this class of molecules.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-(4-chlorophenyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-9-5-8(12-13-9)6-1-3-7(11)4-2-6/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFAIQOBYPUKIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70701638 | |

| Record name | 5-Bromo-3-(4-chlorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70701638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51725-92-9 | |

| Record name | 5-Bromo-3-(4-chlorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70701638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 3 4 Chlorophenyl Isoxazole and Analogous Structures

Classical Cycloaddition Approaches to the Isoxazole (B147169) Ring System

The formation of the isoxazole ring is often achieved through cycloaddition reactions, which involve the joining of molecular fragments to form a cyclic structure. These methods are foundational in heterocyclic chemistry.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

One of the most powerful and widely used methods for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or an alkene. espublisher.comnih.gov This reaction forms the five-membered ring in a single, efficient step. For the synthesis of 3-substituted isoxazoles, the reaction between a nitrile oxide and a terminal alkyne is particularly relevant. nih.gov

The general mechanism involves the in situ generation of a nitrile oxide from an aldoxime precursor, which then reacts with a dipolarophile (the alkyne or alkene). researchgate.net For the synthesis of the 3-(4-chlorophenyl)isoxazole (B1353776) core, 4-chlorobenzaldoxime would be the starting material for generating the corresponding nitrile oxide. This nitrile oxide then reacts with a suitable alkyne. To introduce the bromine at the 5-position directly via this method, a bromo-substituted alkyne would be required. The regioselectivity of the cycloaddition is a critical factor, often leading to a mixture of isomers. nih.gov However, the use of specific catalysts, such as copper(I), can promote the regioselective synthesis of 3,5-disubstituted isoxazoles. nih.gov

Recent advancements have focused on developing more environmentally friendly and efficient protocols, including the use of green solvents, microwave irradiation, and metal-free conditions to drive the cycloaddition. nih.govnih.gov

Condensation and Cyclization Reactions of Precursor Intermediates

An alternative and equally important classical approach involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). researchgate.net A highly effective variation of this method is the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydroxylamine hydrochloride. derpharmachemica.comresearchgate.net

The synthesis of 3,5-disubstituted isoxazoles via the chalcone (B49325) pathway typically proceeds as follows:

Chalcone Formation: An appropriately substituted acetophenone (B1666503) is condensed with a benzaldehyde (B42025) derivative in the presence of a base (Claisen-Schmidt condensation) to form the chalcone. nveo.org To synthesize the precursor for 3-(4-chlorophenyl)isoxazole, an acetophenone would be reacted with 4-chlorobenzaldehyde.

Cyclization: The resulting chalcone is then treated with hydroxylamine hydrochloride. The reaction proceeds through the formation of an oxime, which subsequently undergoes intramolecular cyclization and dehydration to yield the isoxazole ring. researchgate.netchemicalbook.com

This method is advantageous due to the ready availability of the starting materials and the generally high yields. nveo.org If a brominated chalcone is used, this can lead to the direct formation of a bromo-substituted isoxazole. For instance, the reaction of 2,3-dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-propanone with hydroxylammonium chloride has been shown to produce the corresponding 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. wpmucdn.comwpmucdn.com

Regioselective Halogenation and Functional Group Interconversion Strategies

Instead of constructing the ring with the bromine atom already in place, an alternative strategy is to introduce the halogen onto a pre-formed isoxazole ring. This requires highly regioselective reactions.

Direct Bromination of the Isoxazole Ring

Direct bromination of a 3-(4-chlorophenyl)isoxazole intermediate is a potential route to the target compound. The isoxazole ring can undergo electrophilic substitution, although the reactivity and regioselectivity are highly dependent on the substituents already present on the ring. The C5 position of the isoxazole ring is generally susceptible to metallation and subsequent quenching with an electrophile, which could include a bromine source.

Nucleophilic Acyl Substitution Approaches for Bromine Introduction

Functional group interconversion provides another pathway for introducing the bromine atom. This could involve synthesizing a 3-(4-chlorophenyl)isoxazole derivative with a different functional group at the 5-position, such as a hydroxyl or amino group, which can then be converted to a bromine atom. For example, a 5-aminoisoxazole can be synthesized and then transformed into the desired 5-bromo derivative through diazotization followed by a Sandmeyer-type reaction. Similarly, a 5-hydroxyisoxazole could potentially be converted to the 5-bromo analog using a suitable brominating agent. The synthesis of 3-amino-5-substituted-isoxazoles has been achieved from 3-bromoisoxazolines, which are then oxidized to the corresponding isoxazole. researchgate.net

Advanced Synthetic Techniques in Isoxazole Chemistry

Modern organic synthesis has introduced several advanced techniques that have been applied to the formation of isoxazoles, often with improved efficiency, yield, and environmental impact.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of isoxazoles from chalcones and hydroxylamine, reducing reaction times from hours to minutes and often improving yields. nih.govnveo.org

Ultrasound Radiation: Catalyst-free synthesis of 3-alkyl-5-aryl isoxazoles has been reported using ultrasound radiation, offering advantages such as milder reaction conditions and easier work-up procedures. nih.gov

Flow Chemistry: Continuous flow processes are being explored for the synthesis of isoxazoles, which can offer better control over reaction parameters and facilitate scalability. researchgate.net

Transition Metal Catalysis: Beyond the copper-catalyzed cycloadditions, other transition metals are being used to facilitate novel isoxazole syntheses. For example, palladium-catalyzed four-component coupling reactions have been developed to produce isoxazole derivatives. organic-chemistry.org

These advanced methods are continually expanding the toolkit available to chemists for the synthesis of complex isoxazole structures like 5-Bromo-3-(4-chlorophenyl)isoxazole. researchgate.netrsc.org

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including isoxazoles. This technique often leads to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netnih.gov The application of microwave irradiation can be particularly advantageous in the synthesis of isoxazole derivatives by promoting key bond-forming reactions. rsc.orgnih.govrsc.org

A plausible microwave-assisted route to a precursor of this compound could involve the cycloaddition of 4-chlorobenzonitrile (B146240) oxide with a suitable bromo-alkyne. The nitrile oxide can be generated from 4-chlorobenzaldoxime using an oxidizing agent. The reaction conditions for such a synthesis are summarized in the table below, based on analogous transformations.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Chlorobenzaldoxime | Bromoacetylene | Chloramine-T | Ethanol | 80-120 | 10-30 | 75-90 |

| 4-Chlorobenzaldoxime | Propargyl Bromide | NaOCl | DMF | 100 | 15 | ~85 |

Transition Metal-Catalyzed Functionalization and Cross-Coupling Reactions

Transition metal catalysis, particularly using palladium, has revolutionized the synthesis of complex organic molecules, and isoxazoles are no exception. rsc.orguwindsor.ca Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, provide powerful methods for introducing substituents onto the isoxazole ring with high chemo- and regioselectivity. youtube.comyoutube.com

For the synthesis of this compound, a key step could be the palladium-catalyzed C-H functionalization or a cross-coupling reaction. For example, direct C-H arylation of a pre-formed 5-bromoisoxazole (B1592306) with a 4-chlorophenylboronic acid derivative (Suzuki coupling) or a 4-chlorophenyltin reagent (Stille coupling) could be a viable approach. Conversely, 3-(4-chlorophenyl)isoxazole could be synthesized first, followed by a selective bromination at the C5 position, potentially catalyzed by a transition metal. rsc.org

A sequential, one-pot, four-component synthesis of biaryl-substituted isoxazoles has been reported, which involves a Sonogashira coupling, cyclocondensation, and a subsequent Suzuki coupling, all catalyzed by palladium. mdpi.com This highlights the versatility of palladium catalysts in constructing complex isoxazole architectures. The following table illustrates typical conditions for palladium-catalyzed cross-coupling reactions on isoxazole scaffolds.

| Isoxazole Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 5-Bromoisoxazole | 4-Chlorophenylboronic acid | Pd(PPh3)4 | - | Na2CO3 | Toluene/H2O | 100 | 80-95 |

| 3-(4-chlorophenyl)isoxazole | N-Bromosuccinimide | Pd(OAc)2 | - | - | Acetic Acid | 80 | Variable |

Multi-step Reaction Pathways for Complex Isoxazole Architectures

The synthesis of highly substituted or complex isoxazole structures often necessitates multi-step reaction sequences. asianpubs.org A common and effective strategy involves the initial formation of a chalcone (an α,β-unsaturated ketone), which then serves as a versatile intermediate for the construction of the isoxazole ring. derpharmachemica.comresearchgate.net

A representative synthesis of a structurally related compound, 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole, proceeds through a brominated chalcone intermediate. wpmucdn.com This pathway suggests a viable route to this compound. The general steps would involve:

Chalcone Formation: An aldol (B89426) condensation between a substituted acetophenone and a substituted benzaldehyde. For the target compound, this would likely involve 4-chloroacetophenone and an appropriate aldehyde.

Bromination of the Chalcone: The resulting chalcone is then brominated across the double bond to yield a dibromo derivative.

Isoxazole Ring Formation: The dibrominated chalcone is reacted with hydroxylamine hydrochloride in the presence of a base. This step proceeds via an initial condensation to form an oxime, followed by an intramolecular nucleophilic substitution and elimination to form the aromatic isoxazole ring.

An alternative multi-step approach involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. For instance, the synthesis of (4-bromo-3-(4-chlorophenyl)isoxazol-5-yl)methanol involves the reaction of in situ generated 4-chlorobenzonitrile oxide with propargyl alcohol, followed by bromination. researchgate.netcivilica.commdpi.commdpi.com This highlights the utility of building the isoxazole core first and then introducing the bromo substituent.

A generalized multi-step synthesis starting from a chalcone is outlined below:

| Step | Starting Material | Reagents | Product | Typical Yield (%) |

|---|---|---|---|---|

| 1 | 4'-Chloroacetophenone & Benzaldehyde | NaOH, Ethanol | (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one (Chalcone) | 85-95 |

| 2 | Chalcone | Br2, Acetic Acid | 2,3-Dibromo-1-(4-chlorophenyl)-3-phenylpropan-1-one | ~90 |

| 3 | Dibromochalcone | NH2OH·HCl, KOH, Ethanol | 3-(4-chlorophenyl)-5-phenylisoxazole | ~40-60 |

Chemical Reactivity and Transformation of the 5 Bromo 3 4 Chlorophenyl Isoxazole Scaffold

Nucleophilic Substitution Reactions at the Bromo and Chlorophenyl Moieties

The 5-bromo and 4-chlorophenyl moieties of the title compound are the primary sites for nucleophilic substitution reactions. The bromine atom at the 5-position of the isoxazole (B147169) ring is particularly susceptible to displacement by various nucleophiles. This reactivity is a cornerstone for the functionalization of the isoxazole core.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are powerful methods for the substitution of the C5-bromo group. acs.orgacs.org In a typical Suzuki coupling, 5-Bromo-3-(4-chlorophenyl)isoxazole can be reacted with a variety of aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) to afford the corresponding 5-aryl- or 5-heteroaryl-3-(4-chlorophenyl)isoxazoles. acs.org Similarly, Stille coupling utilizes organostannanes as the coupling partners. acs.orgbiorxiv.org These reactions significantly expand the structural diversity achievable from the parent bromo-isoxazole.

While the chlorine atom on the phenyl ring is generally less reactive towards nucleophilic aromatic substitution than the C5-bromine, it can undergo displacement under more forcing conditions or through specific activation, for instance, in the presence of strong electron-withdrawing groups on the phenyl ring. However, for derivatization, the focus is predominantly on the more labile C5-bromo position.

A variety of nucleophiles beyond those used in cross-coupling can displace the 5-bromo group. These include amines, thiols, and alkoxides, leading to the formation of 5-amino, 5-thio, and 5-alkoxyisoxazole derivatives, respectively. The reactivity of halogenated azoles towards nucleophilic substitution is a well-established principle in heterocyclic chemistry. acs.org

Table 1: Examples of Nucleophilic Substitution Reactions at the 5-Position

| Reactant | Reagent | Catalyst/Conditions | Product |

| This compound | Arylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 5-Aryl-3-(4-chlorophenyl)isoxazole |

| This compound | Organostannane | Pd(PPh₃)₄ | 5-Organo-3-(4-chlorophenyl)isoxazole |

| This compound | Amine (R₂NH) | Base | 5-(Dialkylamino)-3-(4-chlorophenyl)isoxazole |

| This compound | Thiol (RSH) | Base | 5-(Alkylthio)-3-(4-chlorophenyl)isoxazole |

Electrophilic Aromatic Substitution on the Phenyl Substituent

The 4-chlorophenyl group at the 3-position of the isoxazole ring can undergo electrophilic aromatic substitution (SEAr). The directing effect of the substituents on the phenyl ring, namely the chloro group and the isoxazole ring itself, governs the regioselectivity of these reactions.

The chlorine atom is an ortho-, para-directing group, albeit a deactivating one. The isoxazole ring, being an electron-withdrawing heterocycle, generally acts as a deactivating group and a meta-director. Therefore, the outcome of electrophilic substitution on the 4-chlorophenyl ring will be a result of the combined influence of these two substituents.

Nitration: Treatment of phenylisoxazoles with a mixture of nitric acid and sulfuric acid (mixed acid) is a common method for nitration. nih.govbeilstein-journals.org For 3-(4-chlorophenyl)isoxazole (B1353776), the incoming nitro group would be directed to the positions ortho to the chlorine atom (positions 3' and 5' of the phenyl ring) and meta to the isoxazole ring (also positions 3' and 5'). Thus, nitration is expected to occur predominantly at the 3'-position of the phenyl ring.

Halogenation: Halogenation, such as bromination or chlorination, can be achieved using elemental halogens in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). Similar to nitration, the substitution is anticipated to occur at the positions ortho to the chloro group.

Sulfonation: Aromatic sulfonation can be carried out using fuming sulfuric acid. acs.org The sulfonic acid group would also be expected to substitute at the 3'-position of the 4-chlorophenyl ring.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are important C-C bond-forming reactions. However, due to the deactivating nature of both the chloro and isoxazole substituents, these reactions may require harsh conditions to proceed on the 4-chlorophenyl ring of this compound.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagent | Expected Major Product |

| Nitration | HNO₃/H₂SO₄ | 5-Bromo-3-(4-chloro-3-nitrophenyl)isoxazole |

| Bromination | Br₂/FeBr₃ | 5-Bromo-3-(3-bromo-4-chlorophenyl)isoxazole |

| Sulfonation | H₂SO₄/SO₃ | 5-Bromo-3-(4-chloro-3-sulfophenyl)isoxazole |

Oxidative and Reductive Transformations of the Isoxazole Nucleus and its Substituents

The isoxazole ring and its substituents can undergo various oxidative and reductive transformations. The N-O bond within the isoxazole nucleus is particularly susceptible to reductive cleavage.

Reduction of the Isoxazole Ring: Catalytic hydrogenation is a common method for the reductive cleavage of the isoxazole ring. beilstein-journals.org Using catalysts such as palladium on carbon (Pd/C) or Raney nickel, the N-O bond is cleaved, typically leading to the formation of β-enaminones. acs.org Other reducing agents like molybdenum hexacarbonyl (Mo(CO)₆) in the presence of water, or a combination of ethylmagnesium bromide and titanium(IV) isopropoxide, can also effect this transformation. biorxiv.orgrsc.org These reactions are often chemoselective, leaving other functional groups on the molecule, such as the chloro and bromo substituents, intact.

Reduction of Substituents: If a nitro group were introduced onto the phenyl ring via electrophilic substitution, it could be selectively reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation, under conditions that may or may not affect the isoxazole ring.

Oxidation: While the isoxazole ring itself is relatively stable to oxidation, substituents on the ring or the phenyl group can be oxidized. For instance, if an alkyl group were present on the phenyl ring, it could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.

Table 3: Examples of Reductive Transformations

| Substrate | Reagent/Conditions | Major Product |

| This compound | H₂/Raney Ni | 1-(4-chlorophenyl)-3-amino-4-bromo-2-buten-1-one |

| This compound | Mo(CO)₆, H₂O | 1-(4-chlorophenyl)-3-amino-4-bromo-2-buten-1-one |

| 5-Bromo-3-(4-chloro-3-nitrophenyl)isoxazole | SnCl₂, HCl | 5-Bromo-3-(3-amino-4-chlorophenyl)isoxazole |

Ring-Opening and Rearrangement Reactions of the Isoxazole Core

Beyond reductive cleavage, the isoxazole ring can undergo other ring-opening and rearrangement reactions, often induced by base, heat, or light. These transformations can lead to the formation of different heterocyclic systems or acyclic compounds.

Base-Catalyzed Ring Opening: Strong bases can induce the ring opening of isoxazoles. For instance, treatment of certain isoxazole derivatives with a base can lead to the formation of α-cyano ketones or other acyclic products, depending on the substitution pattern and reaction conditions.

Photochemical Rearrangement: Isoxazoles can undergo photochemical rearrangement upon irradiation with UV light. acs.orgnih.gov This process often proceeds through the homolytic cleavage of the weak N-O bond to form a diradical intermediate, which can then rearrange to form an acyl azirine. The acyl azirine can subsequently isomerize to an oxazole (B20620) or undergo further reactions. In some cases, this photochemical rearrangement can lead to the formation of ketenimines. acs.orgnih.gov

Thermal Rearrangement: Certain substituted isoxazoles can undergo thermal rearrangement. The Boulton-Katritzky rearrangement is a well-known thermal rearrangement of certain heterocyclic systems, which can be applicable to suitably substituted isoxazoles, leading to the formation of other five-membered rings. acs.orgbeilstein-journals.orgrsc.org

Ring-Opening Functionalization: Recent studies have shown that isoxazoles can undergo ring-opening fluorination upon treatment with an electrophilic fluorinating agent like Selectfluor. nih.govresearchgate.net This reaction proceeds via fluorination followed by N-O bond cleavage to yield α-fluorinated carbonyl compounds.

Derivatization Strategies for Structure-Activity Relationship (SAR) Investigations

The this compound scaffold is an excellent starting point for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery. The ability to selectively modify different parts of the molecule allows for a systematic investigation of how structural changes affect biological activity.

Modifications at the 5-Position of the Isoxazole Ring

The 5-position is the most readily derivatized site on the this compound molecule. As discussed in Section 3.1, the bromine atom can be replaced by a wide variety of substituents using palladium-catalyzed cross-coupling reactions or classical nucleophilic substitutions.

For SAR studies, a common strategy is to introduce a diverse range of aryl, heteroaryl, alkyl, and functionalized groups at this position to probe the steric and electronic requirements of the biological target. For example, introducing bulky groups can explore the size of a binding pocket, while adding hydrogen bond donors or acceptors can investigate potential interactions with the target protein.

Table 4: Representative Modifications at the 5-Position for SAR Studies

| Starting Material | Reaction Type | Example Reagent | Resulting Substituent at C5 |

| This compound | Suzuki Coupling | Phenylboronic acid | Phenyl |

| This compound | Sonogashira Coupling | Terminal alkyne | Alkynyl |

| This compound | Buchwald-Hartwig Amination | Aniline | Anilino |

| This compound | Nucleophilic Substitution | Sodium methoxide | Methoxy |

Modifications at the 3-Position of the Isoxazole Ring

Modifications at the 3-position typically involve derivatization of the 4-chlorophenyl ring. As outlined in Section 3.2, electrophilic aromatic substitution can be used to introduce various functional groups onto the phenyl ring. The resulting derivatives can then be further manipulated. For instance, a nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for further functionalization.

Another approach to modify the 3-position involves the synthesis of the isoxazole ring from a modified benzaldehyde (B42025) precursor. By starting with different substituted benzaldehydes, a variety of 3-aryl isoxazoles can be prepared, allowing for extensive exploration of the SAR at this position.

Systematic variation of the substituents on the phenyl ring at the 3-position is crucial for optimizing properties such as potency, selectivity, and pharmacokinetic profile. For example, introducing polar groups can improve solubility, while lipophilic groups can enhance membrane permeability.

Chemical Modifications of the Phenyl Substituent

The 3-(4-chlorophenyl) substituent of the this compound scaffold presents a key site for structural modification. The presence of the chlorine atom on the phenyl ring allows for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. While the bromine atom at the C5 position of the isoxazole is generally more reactive, the aryl chloride can be selectively targeted under specific catalytic conditions or after the C5 position has been functionalized. These modifications are instrumental in synthesizing diverse derivatives for structure-activity relationship (SAR) studies.

The primary methods for modifying the 4-chlorophenyl group involve palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. wikipedia.orgtcichemicals.com These reactions are widely employed in medicinal chemistry due to their broad substrate scope and functional group tolerance. wikipedia.org

Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming a carbon-carbon bond by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. tcichemicals.commdpi.com In the context of this compound, the 4-chlorophenyl moiety can serve as the aryl halide partner. This reaction allows for the introduction of a wide range of substituents, including alkyl, alkenyl, and aryl groups, thereby creating novel biaryl or substituted aryl isoxazole derivatives.

The general catalytic cycle involves three key steps: oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The reactivity of aryl chlorides is typically lower than that of aryl bromides or iodides, often requiring more specialized catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and specific bases to achieve high yields. tcichemicals.com

| Reaction Type | Reagents & Conditions | Potential Product Structure | Notes |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid (R-B(OH)₂) or Ester, Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Dioxane, Toluene) |  (Where R = Aryl, Alkyl, etc.) (Where R = Aryl, Alkyl, etc.) | Allows for the synthesis of biaryl compounds and the introduction of various carbon-based substituents. mdpi.com |

Palladium-Catalyzed C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for the synthesis of arylamines from aryl halides. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed cross-coupling allows for the formation of a C-N bond between the 4-chlorophenyl group and a primary or secondary amine. This transformation is crucial for accessing a variety of aniline derivatives, which are common substructures in pharmacologically active molecules.

Similar to the Suzuki coupling, the mechanism involves an oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org The choice of catalyst, ligand, and base is critical for the successful coupling of aryl chlorides. libretexts.orgorganic-chemistry.org Modern catalyst systems have been developed that are highly effective for these less reactive substrates, enabling the reaction to proceed under milder conditions with a broad range of amines, including anilines, alkylamines, and various heterocycles. libretexts.org

| Reaction Type | Reagents & Conditions | Potential Product Structure | Notes |

|---|---|---|---|

| Buchwald-Hartwig Amination | Primary or Secondary Amine (R¹R²NH), Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, tBuXPhos), Base (e.g., NaOtBu, K₃PO₄), Solvent (e.g., Toluene) |  (Where R¹, R² = H, Alkyl, Aryl) (Where R¹, R² = H, Alkyl, Aryl) | Enables the synthesis of a wide array of substituted anilines by forming a C-N bond. wikipedia.orgorganic-chemistry.org |

The application of these cross-coupling reactions to the 4-chlorophenyl substituent significantly expands the chemical diversity of the 5-bromo-3-phenylisoxazole scaffold, providing a robust platform for the development of new chemical entities.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 3 4 Chlorophenyl Isoxazole and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms. For 5-Bromo-3-(4-chlorophenyl)isoxazole and its analogues, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed for a complete structural assignment. researchgate.netslideshare.net

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. In the case of 3,5-disubstituted isoxazoles, the chemical shift of the proton at the C4 position of the isoxazole (B147169) ring is a key diagnostic signal. researchgate.net For analogues like 5-(3-chlorophenyl)-3-phenylisoxazole, this proton appears as a singlet around δ 6.744 ppm. The aromatic protons of the phenyl and chlorophenyl rings typically resonate in the region of δ 7.225-7.508 ppm as a multiplet. rjpbcs.com

For a similar compound, 5-(4-chlorophenyl)-3-phenylisoxazole, the isoxazole proton (H-4) signal is observed at δ 6.81 ppm as a singlet. rsc.org The protons on the 4-chlorophenyl group appear as a multiplet between δ 7.75-7.79 ppm, while the protons of the phenyl group at the 3-position resonate between δ 7.44-7.50 ppm and δ 7.83-7.87 ppm. rsc.org The specific chemical shifts can be influenced by the solvent used and the specific substituents on the aromatic rings. ipb.pt

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Analogues of this compound

| Compound | Isoxazole H-4 | Aromatic Protons | Reference |

|---|---|---|---|

| 5-(3-chlorophenyl)-3-phenylisoxazole | 6.744 (s) | 7.225-7.508 (m) | rjpbcs.com |

| 5-(4-chlorophenyl)-3-phenylisoxazole | 6.81 (s) | 7.44-7.50, 7.75-7.79, 7.83-7.87 (m) | rsc.org |

| 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole | 6.79 (s) | 7.23, 7.45-7.50, 7.74-7.78, 8.03 (m) | rsc.org |

s = singlet, m = multiplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. In 3,5-disubstituted isoxazoles, the chemical shifts of the isoxazole ring carbons (C3, C4, and C5) are of particular interest. For 5-(4-chlorophenyl)-3-phenylisoxazole, the isoxazole carbons resonate at approximately δ 163.0 (C3), δ 97.8 (C4), and δ 169.2 (C5). rsc.org The chemical shift of C4 is particularly sensitive to the electronic effects of the substituents at C3 and C5. acs.org The carbon atoms of the 4-chlorophenyl ring show signals around δ 125.9, 128.9, 130.1, and 136.3, while the phenyl ring carbons appear at δ 126.8, 128.9, and 130.1. rsc.org

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Analogues of this compound

| Compound | C3 | C4 | C5 | Aromatic Carbons | Reference |

|---|---|---|---|---|---|

| 5-(4-chlorophenyl)-3-phenylisoxazole | 163.0 | 97.8 | 169.2 | 125.9, 126.8, 128.9, 130.1, 136.3 | rsc.org |

| 5-(3-chlorophenyl)-3-phenylisoxazole | 163.0 | 98.2 | 168.9 | 123.8, 125.8, 126.8, 128.8, 128.9, 130.1, 130.3, 135.1 | rsc.org |

| 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole | 163.1 | 97.9 | 167.9 | 110.0, 117.1, 125.1, 126.5, 126.7, 128.7, 128.9, 130.1, 131.1, 160.0 | rsc.org |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms. slideshare.net

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the context of these isoxazole derivatives, COSY would confirm the coupling between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu This is invaluable for unambiguously assigning the carbon signals based on the known proton assignments. For 3,5-diaryl-substituted isoxazoles, HSQC experiments have been used to confirm the regiochemistry by correlating the H-4 proton with the C-4 carbon of the isoxazole ring. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is crucial for piecing together the molecular structure, for instance, by showing correlations between the isoxazole H-4 proton and the C3 and C5 carbons, as well as the carbons of the attached aryl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, regardless of whether they are bonded. slideshare.net This can be used to determine the stereochemistry and conformation of the molecule. For some isoxazole derivatives, NOESY experiments have been instrumental in determining the isomeric form. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. rsc.org

For isoxazole derivatives, key vibrational bands include:

C=N stretching: This vibration of the isoxazole ring typically appears in the range of 1511-1577 cm⁻¹. rjpbcs.com

C=C stretching: The stretching vibrations of the aromatic rings and the isoxazole ring are observed around 1467-1487 cm⁻¹. rjpbcs.com

N-O stretching: The isoxazole N-O bond vibration is found in the region of 1326-1404 cm⁻¹. rjpbcs.com

C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. rjpbcs.com

C-Cl stretching: The vibration of the carbon-chlorine bond is expected in the range of 719-769 cm⁻¹. rjpbcs.com

Table 3: Characteristic FT-IR Vibrational Frequencies (cm⁻¹) for Analogues of this compound

| Functional Group | 5-(3-chlorophenyl)-3-phenylisoxazole rjpbcs.com | 5-(4-chlorophenyl)-3-phenylisoxazole rjpbcs.com |

|---|---|---|

| C-H stretch (aromatic) | 3050.82 | 3062.75 |

| C=N stretch | 1511.72 | 1577.09 |

| C=C stretch | 1467.08 | 1487.01 |

| N-O stretch | 1326.93 | 1404.08 |

| C-Cl stretch | 719.69 | 769.93 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. rsc.org The molecular weight of this compound is 258.499 g/mol . guidechem.com

In the mass spectrum of halogenated compounds like this compound, the presence of bromine and chlorine isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) leads to characteristic isotopic patterns for the molecular ion peak and fragment ions. miamioh.edu For a compound containing one chlorine atom, the M+2 peak will have an intensity of about one-third of the molecular ion peak (M). For a compound with one bromine atom, the M and M+2 peaks will have nearly equal intensities. miamioh.edu

The fragmentation of 3,5-diarylisoxazoles in the mass spectrometer can provide valuable information for isomer determination. acs.org Common fragmentation pathways involve the cleavage of the isoxazole ring. acs.orgacs.org For 5-(3-chlorophenyl)-3-phenylisoxazole, the mass spectrum shows a molecular ion peak [M+] at m/z 255.69 (corresponding to the ³⁵Cl isotope) and a significant fragment at m/z 179.58. rjpbcs.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interaction Mapping

X-ray crystallography stands as a definitive technique for the unambiguous determination of molecular structures in the solid state. This powerful analytical method provides precise coordinates of atoms within a crystal lattice, offering unparalleled insight into bond lengths, bond angles, and the intricate network of non-covalent interactions that dictate the supramolecular architecture. For this compound and its analogues, X-ray diffraction studies have been instrumental in elucidating their three-dimensional conformations and the nature of their intermolecular associations.

Detailed analysis of the crystal structures of closely related isoxazole derivatives reveals key geometric features and interaction patterns that can be extrapolated to understand the solid-state behavior of this compound.

A study on a series of 3,5-diarylisoxazoles that were brominated at the 4-position provides critical insights. For instance, the X-ray structure of 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole demonstrated significant torsion angles of approximately 40° and 36° between the 3- and 5-aryl groups and the central isoxazole ring, respectively. researchgate.net This deviation from planarity is a noteworthy characteristic of these systems.

In a related oxazole (B20620) derivative, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, the asymmetric unit of the crystal structure was found to contain two independent molecules. vensel.org These molecules are stabilized by a network of intramolecular C-H···O and C-H···N hydrogen bonds, as well as intermolecular C-H···O hydrogen bonds, which highlights the importance of even weak hydrogen bonding in the crystal packing of such halogenated heterocyclic compounds. vensel.org

The following table summarizes key crystallographic data for an analogue of the target compound, illustrating the typical parameters observed in such structures.

| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions | Ref. |

| Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate | C₁₃H₁₂BrNO₄ | Monoclinic | P2₁/n | a = 14.828(2) Å, b = 7.1335(9) Å, c = 25.119(2) Å, β = 100.066(11)° | vensel.org |

| 3,5-Bis(4-fluorophenyl)isoxazole | C₁₅H₉F₂NO | Monoclinic | C2/c | a = 27.9097 (4) Å, b = 5.7319 (1) Å, c = 7.1437 (1) Å, β = 102.473 (1)° | iucr.org |

The analysis of intermolecular interactions is further enriched by techniques such as Hirshfeld surface analysis, which allows for the visualization and quantification of these interactions within the crystal lattice. mdpi.comnih.gov For the ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, Hirshfeld analysis revealed that H···H (34.4%) and C···C (2.5%) interactions were the most and least significant contributors to the intermolecular forces, respectively. vensel.org Such analyses provide a detailed fingerprint of the forces holding the molecules together in the crystal.

Given the presence of bromine and chlorine atoms in this compound, halogen bonding is another potential intermolecular interaction of significance that would be expected to play a role in its crystal packing. The ability of isoxazole derivatives to participate in hydrogen bonding as both donors and acceptors further contributes to the complexity and stability of their crystalline structures. chemenu.com

Computational and Theoretical Investigations of 5 Bromo 3 4 Chlorophenyl Isoxazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and other key physicochemical properties.

Density Functional Theory (DFT) is a mainstay of computational chemistry, balancing accuracy with computational cost. Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are frequently employed to optimize the molecular geometry of isoxazole (B147169) derivatives and calculate their electronic properties. acu.edu.in Such calculations for 5-Bromo-3-(4-chlorophenyl)isoxazole would begin by determining its most stable three-dimensional conformation.

Theoretical studies on similar isoxazole structures have utilized the B3LYP hybrid functional with basis sets like 6-311++G(d,p) to achieve reliable results for molecular orbital energies and other reactive descriptors. acu.edu.in While specific studies employing AM1 or the more recent r2SCAN-3c functional on this exact molecule are not widely documented, these methods are part of the computational chemist's toolkit for exploring molecular properties. DFT calculations provide the foundation for the analyses described in the following sections.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest-energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). youtube.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap generally implies higher reactivity.

For a closely related compound, (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, DFT calculations have determined the specific energies of these frontier orbitals. mdpi.compreprints.org The HOMO and LUMO are localized across the plane of the molecule's core structure. mdpi.compreprints.org These findings provide a strong model for predicting the electronic behavior of this compound.

Table 1: Frontier Molecular Orbital Energies for a Related Chlorophenyl-Isoxazole Derivative

| Orbital | Energy (eV) |

| EHOMO | -6.5601 |

| ELUMO | -1.9053 |

| Energy Gap (ΔE) | 4.6548 |

| Data derived from studies on (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate. mdpi.compreprints.org |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other species. acu.edu.in It illustrates the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net

In MEP maps, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack and are favorable for hydrogen bond accepting. mdpi.compreprints.org Conversely, regions of positive potential, colored blue, are electron-deficient and represent sites for nucleophilic attack. mdpi.compreprints.org For chlorophenyl-isoxazole structures, MEP analysis reveals a significant negative potential around the nitrogen and oxygen atoms of the isoxazole ring, highlighting them as key sites for interaction. mdpi.compreprints.orgresearchgate.net The hydrogen atoms of the phenyl rings typically exhibit positive potential. This mapping is crucial for predicting non-covalent interactions, particularly in the context of ligand-receptor binding.

Molecules with significant charge separation and delocalized π-electron systems can exhibit Non-Linear Optical (NLO) properties, which are of interest for applications in telecommunications and photonics. Computational methods, particularly DFT, can predict a molecule's NLO behavior by calculating its hyperpolarizability. Studies on related aromatic compounds, such as 2-bromo-4-chlorophenyl derivatives, have utilized DFT to investigate their electronic and NLO properties. researchgate.net Such an analysis for this compound would involve calculating the dipole moment, polarizability, and first-order hyperpolarizability to assess its potential as an NLO material.

Molecular Modeling and Docking Studies for Biological Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. pnrjournal.com It is an indispensable tool in drug discovery for screening virtual libraries of compounds against a specific biological target, predicting binding affinity, and understanding the structural basis of molecular recognition.

Docking simulations for this compound would involve placing the molecule into the active site of a target protein of interest. The isoxazole scaffold is a known "privileged structure" in medicinal chemistry, found in drugs targeting a wide range of proteins. acu.edu.in

For instance, docking studies on similar isoxazole derivatives have been performed against enzymes like Cyclooxygenase-2 (COX-2), an important target for anti-inflammatory drugs. acu.edu.inorientjchem.org Other research has shown that 3,5-dimethylisoxazole (B1293586) derivatives can act as effective mimics of acetylated lysine, allowing them to bind to bromodomains, which are protein modules involved in epigenetic regulation. acs.org In these studies, the isoxazole oxygen is often predicted to form a critical hydrogen bond with a conserved asparagine residue in the binding pocket. acs.org

A docking study of this compound would calculate a binding energy score (often in kcal/mol) and reveal the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds (from the chloro- and bromo- substituents)—that stabilize the ligand-protein complex. This information is vital for predicting the compound's potential biological activity and for guiding the design of more potent and selective analogs.

Table 2: Examples of Molecular Docking Studies on Related Isoxazole Compounds

| Isoxazole Derivative Class | Protein Target | Key Finding |

| 3-phenyl-5-furan isoxazoles | Cyclooxygenase-2 (COX-2) | Dichloro-substituted derivatives showed a high binding affinity and selective inhibitory potential against COX-2. acu.edu.in |

| 5-phenyl-N-aryl isoxazol-3-amines | Topoisomerase II | Compounds with chlorobenzene (B131634) substitution showed favorable docking scores, suggesting potential as anticancer agents. pnrjournal.com |

| 4-phenyl-3,5-dimethylisoxazoles | BRD4 Bromodomain(1) | The isoxazole core acts as an acetyl-lysine mimic, with the isoxazole oxygen forming a key hydrogen bond with a conserved asparagine (N140). acs.org |

Conformational Analysis and Energetic Stability

Conformational analysis is a fundamental aspect of computational chemistry that explores the different spatial arrangements of atoms in a molecule, known as conformers, and their corresponding energy levels. For a molecule like this compound, which features rotatable single bonds between its aromatic and heterocyclic rings, this analysis is key to identifying the most stable, low-energy conformations.

The energetic stability of the compound is largely determined by the dihedral angle between the isoxazole ring and the 4-chlorophenyl ring. Computational studies, often employing Density Functional Theory (DFT) with basis sets like B3LYP/6-31G(d,p), are used to calculate the potential energy surface of the molecule as this angle is rotated. nih.gov This process identifies energy minima, which correspond to stable conformers. For similar 3-phenylisoxazole (B85705) structures, the dihedral angle between the isoxazole and phenyl rings is often found to be non-zero, indicating a non-planar preferred conformation. researchgate.netresearchgate.net For instance, in the related compound 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole, the dihedral angle between the isoxazole ring and the bromophenyl ring is 25.48°. researchgate.net The planarity or non-planarity of the molecule is a result of the balance between the stabilizing effects of π-conjugation, which favors planarity, and the destabilizing effects of steric hindrance between the rings.

The analysis can generate a detailed profile of various conformers, their relative energies, and the energy barriers to rotation, providing a comprehensive understanding of the molecule's flexibility and preferred shapes. mdpi.com

Table 1: Representative Data from Conformational Analysis

| Parameter | Description | Typical Finding for Aryl-Isoxazoles |

| Dihedral Angle (τ) | The angle between the plane of the isoxazole ring and the plane of the 4-chlorophenyl ring. | A non-planar arrangement is often the most stable conformation to minimize steric clash. researchgate.netresearchgate.net |

| Relative Energy (kJ/mol) | The energy of a conformer relative to the most stable (lowest energy) conformer. | Different rotational conformers exist with small energy disparities. mdpi.com |

| Energy Barrier to Rotation | The energy required to rotate from one stable conformer to another. | Indicates the flexibility of the molecule at different temperatures. |

Computational Approaches to Structure-Activity Relationship (SAR) Derivation

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological activity. Computational methods are invaluable in deriving these relationships, offering predictive models that can guide the design of new compounds. For isoxazole derivatives, quantum-chemical investigations using DFT are a common starting point. nih.gov

These studies calculate a range of molecular descriptors, such as:

Electronic Properties: The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies. These are critical for understanding how the molecule might interact with a biological target.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). mdpi.com These maps are crucial for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.

Quantitative Structure-Activity Relationship (QSAR): By building a dataset of similar isoxazole compounds and their measured activities, statistical methods like multiple linear regression (MLR) can be used. nih.gov These methods create a mathematical equation that links calculated molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) to biological activity, allowing for the prediction of activity for new, unsynthesized molecules.

These computational SAR approaches provide a rational basis for modifying the structure of this compound to enhance a desired activity. ijbiotech.com

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize a molecule's crystal structure. nih.govgazi.edu.tr The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the points where the electron distribution of the molecule contributes equally to the total electron density as the electron distribution from all other molecules in the crystal.

By mapping properties like dnorm (normalized contact distance) onto this surface, researchers can identify specific atoms involved in intermolecular contacts. Red spots on the dnorm surface indicate contacts that are shorter than the van der Waals radii, typically representing strong interactions like hydrogen bonds, while blue regions represent longer contacts. nih.gov

A key output of this analysis is the 2D fingerprint plot, which provides a quantitative summary of all intermolecular contacts. For similar heterocyclic compounds containing halogens and phenyl rings, the analysis consistently reveals the relative contributions of different types of interactions. nih.govnih.gov

Table 2: Typical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Chloro-Phenyl Isoxazole Structures

| Contact Type | Description | Percentage Contribution |

| H···H | Interactions between hydrogen atoms. | ~40-50% nih.govnih.gov |

| H···C / C···H | Interactions involving hydrogen and carbon atoms, often part of C-H···π interactions. | ~15-30% nih.govnih.gov |

| Cl···H / H···Cl | Interactions involving the chlorine atom and hydrogen atoms. | ~5-10% nih.gov |

| O···H / H···O | Interactions between oxygen and hydrogen atoms, indicative of weak hydrogen bonds. | ~8-18% nih.govnih.gov |

| N···H / H···N | Interactions involving the isoxazole nitrogen and hydrogen atoms. | ~5-12% nih.govnih.gov |

| Br···H / H···Br | Interactions involving the bromine atom and hydrogen atoms. | Varies depending on accessibility. |

This quantitative breakdown reveals that the crystal packing is typically dominated by weaker, non-specific H···H, H···C, and H···O contacts, highlighting the collective importance of these forces in defining the supramolecular architecture. mdpi.com

Q & A

Q. What synthetic methodologies are recommended for preparing 5-bromo-3-(4-chlorophenyl)isoxazole?

The synthesis of isoxazole derivatives typically involves cycloaddition reactions or condensation of hydroxylamine with β-diketones. For brominated isoxazoles, halogenation steps using reagents like N-bromosuccinimide (NBS) in the presence of catalytic acids or bases are critical. A related compound, 5-(4-chlorophenyl)-6-isopropyl-5,6-dihydro-4H-pyrrolo[3,4-c]isoxazole, was synthesized via a nitrile oxide-alkyne cycloaddition (CuAAC) reaction followed by purification using column chromatography (n-hexane/ethyl acetate) . For this compound, analogous strategies involving bromination of a pre-formed isoxazole core may be employed, with careful optimization of reaction conditions (temperature, solvent, stoichiometry) to minimize side reactions .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and purity. For example, in similar compounds, aromatic protons appear as doublets in the δ 7.4–8.1 ppm range, while isoxazole protons resonate around δ 6.5–7.0 ppm .

- X-ray Crystallography : To determine molecular geometry and intermolecular interactions. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, enabling precise bond-length and dihedral-angle analysis .

- Hirschfeld Surface Analysis : For visualizing intermolecular interactions in crystal lattices, as demonstrated in ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate .

Q. What biological activities have been observed in structurally related isoxazole derivatives?

Isoxazole derivatives exhibit diverse bioactivities, including inhibition of glutathione-dependent enzymes (e.g., glutathione reductase (GR) and glutathione S-transferase (GST)). For instance, 3-(4-chlorophenyl)isoxazole showed uncompetitive inhibition of GR (IC₅₀ = 0.059 μM) and non-competitive inhibition of GST, while brominated analogs like 3-(4-bromophenyl)isoxazole displayed competitive GST inhibition (IC₅₀ = 0.099 μM) . These activities highlight the role of halogen substituents in modulating enzyme affinity and inhibition mechanisms.

Advanced Research Questions

Q. How do bromine and chlorine substituents differentially influence enzyme inhibition efficacy?

Structural studies reveal that bromine’s larger atomic radius and higher electronegativity enhance hydrophobic interactions and van der Waals forces with enzyme active sites. For example, 3-(4-bromophenyl)isoxazole exhibited twice the GST inhibitory potency of its chloro analog, attributed to stronger binding via bromine’s polarizability . In contrast, 3-(4-chlorophenyl)isoxazole showed superior GR inhibition due to optimal steric fit in the enzyme’s uncompetitive binding pocket . Methodologically, comparative IC₅₀ and Kᵢ assays, coupled with molecular docking (e.g., AutoDock Vina), are critical for elucidating these structure-activity relationships (SAR) .

Q. How can researchers resolve contradictions in inhibition data across studies?

Discrepancies may arise from assay conditions (e.g., enzyme source, substrate concentration) or structural variations. For example, 3-(4-chlorophenyl)isoxazole and 5-(4-chlorophenyl)isoxazole differ only in substituent position but show a 2-fold difference in GR inhibition (IC₅₀ = 0.059 vs. 0.107 mM) . To address contradictions:

Q. What computational approaches are effective for predicting biological interactions of this compound?

- Molecular Docking : Tools like Schrödinger Suite or GROMACS can model binding poses in enzyme active sites. For example, Figure 5 in one study illustrated interactions between 3-(4-chlorophenyl)isoxazole and GR’s amino acid residues .

- Density Functional Theory (DFT) : To calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. DFT was used to analyze 3-phenyl-5-furan isoxazole derivatives, correlating charge distribution with anti-inflammatory activity .

- Molecular Dynamics (MD) Simulations : To assess binding stability over time, as demonstrated in benzo[1,2,3]selenadiazole–isoxazole hybrids .

Methodological Tables

Q. Table 1: Comparative Inhibition Data for Isoxazole Derivatives

Q. Table 2: Recommended Synthetic and Analytical Workflow

Key Considerations for Experimental Design

- Enzyme Assays : Use purified human enzymes to avoid interspecies variability. Include positive controls (e.g., ethacrynic acid for GST).

- Statistical Validation : Perform triplicate measurements and analyze data with tools like GraphPad Prism for IC₅₀ calculation.

- Crystallization : Optimize solvent mixtures (e.g., n-hexane/chlorform) for single-crystal growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.